

# Application Notes and Protocols: CBT-1 Dosage and Administration in Phase I Trials

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## Compound of Interest

Compound Name: CBT-1

Cat. No.: B1192453

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These application notes provide a comprehensive overview of the dosage and administration of **CBT-1**, a P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1) inhibitor, in Phase I clinical trials. The information is compiled from published studies investigating **CBT-1** in combination with chemotherapeutic agents to overcome multidrug resistance in cancer.

## Dosage and Administration Summary

**CBT-1** has been evaluated in Phase I clinical trials primarily in combination with doxorubicin. The dosage and administration schedules have been designed to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

Table 1: Summary of **CBT-1** Phase I Trial Dosage and Administration

Clinical Trial Identifier	CBT-1 Dosage	Doxorubicin Dosage	Administration Schedule	Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)	Reference
Advanced Cancer (General)	200 mg/m <sup>2</sup> to 600 mg/m <sup>2</sup> (Dose Escalation)	60 mg/m <sup>2</sup>	CBT-1: Oral, daily for 7 days. Doxorubicin: Intravenous on day 6.	MTD: 500 mg/m <sup>2</sup>	<a href="#">[1]</a>
Sarcoma (NCT03002805)	50 mg and 100 mg (Dose Escalation Cohorts)	37.5 mg/m <sup>2</sup>	CBT-1: Oral, daily on days 1-7 of a 21-day cycle. Doxorubicin: Intravenous on days 5 and 6.	Not explicitly stated in the provided abstract.	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

### Phase I Trial with Dose Escalation (3+3 Design)

A standard 3+3 dose-escalation design is a common methodology in Phase I oncology trials to determine the MTD of a new drug.

Objective: To determine the MTD and dose-limiting toxicities (DLTs) of **CBT-1** when administered in combination with doxorubicin.

Methodology:

- Patient Cohorts: Patients are enrolled in cohorts of three.

- Dose Escalation:
  - The first cohort receives the starting dose of **CBT-1**.
  - If none of the three patients experience a DLT, the next cohort of three patients is enrolled at the next higher dose level.
  - If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level.
  - If one of six patients at a given dose level experiences a DLT, the dose is escalated for the next cohort.
  - If two or more patients in a cohort of three to six patients experience a DLT, the dose is considered to have exceeded the MTD.
- MTD Determination: The MTD is defined as the dose level at which less than 33% of patients experience a DLT.
- Data Collection: Safety and tolerability data are collected continuously throughout the trial. Pharmacokinetic and pharmacodynamic data are also collected to assess the drug's behavior in the body.

## Pharmacodynamic Analysis Protocol

Objective: To assess the biological activity of **CBT-1** in inhibiting P-glycoprotein function.

Methodology (based on a study with paclitaxel):

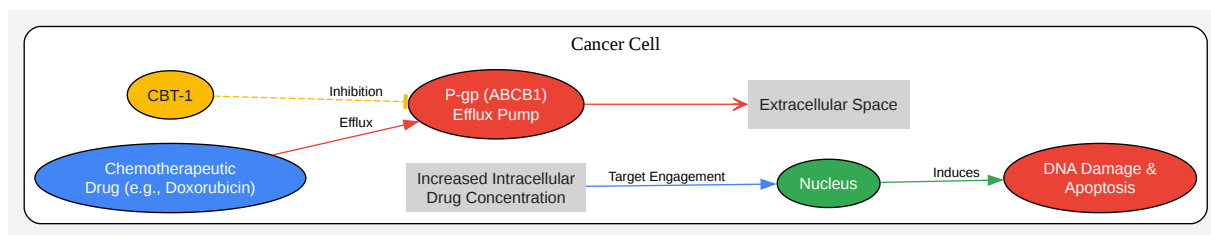
- Patient Population: Patients with advanced solid tumors.
- Drug Administration:
  - **CBT-1** is administered orally at a dose of 500 mg/m<sup>2</sup> for 7 days.
  - On day 6, a 3-hour intravenous infusion of the chemotherapeutic agent (e.g., paclitaxel at 135 mg/m<sup>2</sup>) is administered.

- Sample Collection:
  - Peripheral blood mononuclear cells (PBMCs) are collected before the first dose of **CBT-1** and on day 6 before the chemotherapy infusion.
- Rhodamine Efflux Assay:
  - The function of P-gp in CD56+ PBMCs is assessed by measuring the efflux of the fluorescent substrate rhodamine.
  - A significant decrease in rhodamine efflux after **CBT-1** administration indicates P-gp inhibition.
- (99m)Tc-sestamibi Imaging:
  - Whole-body imaging with the P-gp substrate (99m)Tc-sestamibi is performed before **CBT-1** administration and on day 6.
  - An increase in the area under the concentration-time curve (AUC) of (99m)Tc-sestamibi in tissues that normally express high levels of P-gp (e.g., liver) indicates inhibition of P-gp-mediated efflux.

## Signaling Pathway and Experimental Workflow

### CBT-1 Mechanism of Action

**CBT-1** is a small molecule inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene). These transporters are ATP-dependent efflux pumps that are often overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and resulting in multidrug resistance. By inhibiting these pumps, **CBT-1** increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.

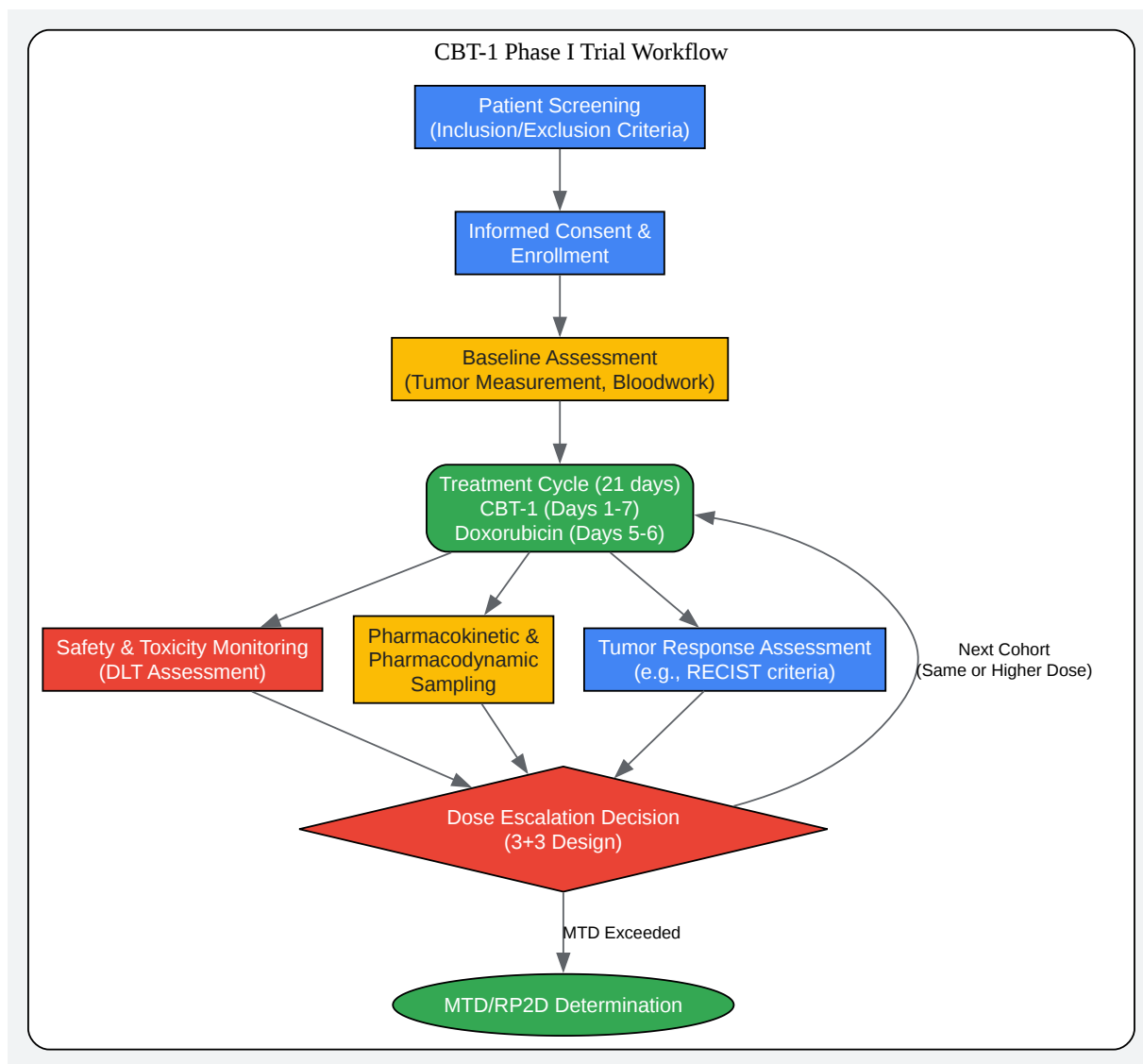


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Caption: Mechanism of action of **CBT-1** in overcoming multidrug resistance.

## Phase I Trial Experimental Workflow

The workflow of a Phase I clinical trial of **CBT-1** involves several key stages, from patient screening and enrollment to treatment and data analysis, with a primary focus on safety and dose determination.



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Caption: Experimental workflow of a Phase I trial of **CBT-1** with doxorubicin.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: CBT-1 Dosage and Administration in Phase I Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192453#cbt-1-dosage-and-administration-in-phase-i-trials]

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